1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18S |
|---|---|
Molecular Weight |
194.34 g/mol |
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethanethiol |
InChI |
InChI=1S/C12H18S/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
GGBGSGQCOMPBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)S |
Origin of Product |
United States |
Reaction Mechanisms and Comprehensive Reactivity of 1 4 2 Methylpropyl Phenyl Ethane 1 Thiol
Nucleophilic Characteristics of the Thiolate Anion Derived from 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol
The thiol group of this compound is significantly more acidic than its alcohol counterpart, with a pKa value typically around 10-11. masterorganicchemistry.com This increased acidity is due to the larger size of the sulfur atom and its ability to better stabilize the negative charge of the conjugate base, the thiolate anion. masterorganicchemistry.com Treatment with a base readily deprotonates the thiol to form the 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiolate anion, a powerful nucleophile that is central to its participation in a variety of addition and substitution reactions.
Thiol-Michael Addition Reactions with Electron-Deficient Alkenes
The thiolate anion generated from this compound is expected to readily participate in Thiol-Michael additions, a type of conjugate addition to electron-deficient alkenes (Michael acceptors) such as acrylates, vinyl sulfones, and maleimides. acsgcipr.orgnsf.gov This reaction is highly efficient and atom-economical, making it a cornerstone of "click chemistry." acsgcipr.org The reaction proceeds via the nucleophilic attack of the thiolate on the β-carbon of the activated alkene, generating a stabilized enolate intermediate. This intermediate then abstracts a proton from another thiol molecule, regenerating the thiolate catalyst and forming the final thioether product in a catalytic cycle. nsf.gov
The reaction rate is influenced by both steric and electronic factors. As a secondary thiol, this compound may exhibit different kinetics compared to primary thiols. In systems where the rate-limiting step is the initial nucleophilic attack (propagation), secondary thiols can react faster due to the increased nucleophilicity of the more electron-rich secondary thiolate anion. nsf.gov However, steric hindrance around the sulfur atom can also play a role, potentially slowing the reaction with highly substituted Michael acceptors. nsf.gov
| Thiol | Michael Acceptor | Catalyst | Product |
|---|---|---|---|
| Ethanethiol (B150549) | Ethyl acrylate | Triethylamine (B128534) | Ethyl 3-(ethylthio)propanoate |
| Thiophenol | Methyl vinyl sulfone | Triethylphosphine | Methyl 2-(phenylthio)ethyl sulfone |
| sec-Butylthiol | N-Phenylmaleimide | Diethylamine | 3-(sec-Butylthio)-1-phenylpyrrolidine-2,5-dione |
S_N2 Nucleophilic Substitutions and Ring-Opening Reactions with Electrophiles
The 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiolate anion is an excellent nucleophile for S_N2 reactions. masterorganicchemistry.compressbooks.pub Its high nucleophilicity, combined with its relatively low basicity, allows it to efficiently displace leaving groups from primary and secondary alkyl halides to form thioethers, with minimal competition from elimination (E2) reactions. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via a backside attack mechanism, resulting in the inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.com
Beyond alkyl halides, the thiolate can act as a nucleophile to open strained rings, such as epoxides. youtube.com In this S_N2-type ring-opening, the thiolate attacks one of the electrophilic carbons of the epoxide, leading to the formation of a β-hydroxy thioether after protonation of the resulting alkoxide. youtube.com The attack typically occurs at the less sterically hindered carbon of the epoxide ring. youtube.com
| Thiolate Source | Electrophile | Product |
|---|---|---|
| Sodium ethanethiolate | 1-Bromobutane | 1-(Ethylthio)butane |
| Potassium thiophenoxide | Benzyl chloride | Benzyl phenyl sulfide (B99878) |
| Sodium propan-2-thiolate | Propylene oxide | 1-(Isopropylthio)propan-2-ol |
Mechanistic Insights into General Acid and Base Catalysis in Thiol Additions
Thiol-Michael additions can be initiated through two primary catalytic pathways: base catalysis and nucleophilic initiation. mdpi.comrsc.org
Base Catalysis: In this mechanism, a Brønsted base (like a tertiary amine) abstracts the acidic proton from the thiol to form the thiolate anion. nsf.govmdpi.com This thiolate is the active nucleophile that initiates the Michael addition. The rate of the reaction is often dependent on the pKa of the thiol and the strength of the base, as these factors determine the concentration of the thiolate at equilibrium. mdpi.comrsc.org
Nucleophilic Initiation: Lewis bases, such as tertiary phosphines, can also catalyze the reaction. mdpi.comresearchgate.net In this pathway, the phosphine (B1218219) first adds to the Michael acceptor to form a zwitterionic intermediate. This intermediate then deprotonates a thiol molecule, generating the thiolate anion which then propagates the reaction chain. mdpi.com Nucleophile-initiated reactions are often faster and require lower catalyst loadings than base-catalyzed ones. mdpi.com
The choice of catalyst can therefore determine the dominant mechanism. Tertiary amines typically act as Brønsted bases, while tertiary phosphines act as nucleophilic initiators. rsc.orgresearchgate.net Primary and secondary amines can potentially operate through both mechanisms simultaneously. rsc.orgresearchgate.net The reaction is also influenced by the solvent, with polar solvents generally favoring the formation and reaction of the thiolate anion. mdpi.com
Radical-Mediated Chemistry of this compound
The relatively weak sulfur-hydrogen bond (S-H) in thiols (bond dissociation energy ~365 kJ/mol) allows for the facile generation of a thiyl radical (RS•) upon exposure to radical initiators or UV light. nih.gov This reactive intermediate is central to the radical-mediated chemistry of this compound, including thiol-ene and thiol-yne reactions.
Thiol-Ene Photopolymerization and Hydrothiolation Mechanisms
The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene ('ene'). chem-station.comwikipedia.org The process is a highly efficient click reaction and can be initiated by thermal radical initiators (like AIBN) or, more commonly, by photoinitiators under UV irradiation. nih.govwikipedia.org The mechanism proceeds via a two-step chain reaction:
Initiation: A radical initiator generates a thiyl radical from the thiol.
Propagation: The thiyl radical adds to the alkene double bond in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.org This radical then abstracts a hydrogen atom from another thiol molecule (chain transfer), yielding the thioether product and regenerating a thiyl radical, which continues the chain. wikipedia.org
This reaction is widely used in photopolymerization to create uniform polymer networks with advantages like low shrinkage and insensitivity to oxygen inhibition. usm.edu Secondary thiols, such as the title compound, have been shown to form networks with properties comparable to those from primary thiols, while also offering improved storage stability and reduced odor. usm.eduradtech2020.com
| 'Ene' Monomer Class | Example | Characteristics |
|---|---|---|
| Allyl Ethers | Triallyl isocyanurate | Low tendency for homopolymerization, good for step-growth networks. |
| Vinyl Ethers | Triethylene glycol divinyl ether | High reactivity with thiyl radicals. |
| Acrylates | Pentaerythritol tetraacrylate | Can undergo competing chain-growth homopolymerization. nih.gov |
| Norbornenes | Dicyclopentadiene | High reactivity due to strained double bond. |
Thiol-Yne Click Reactions and Their Application
Similar to the thiol-ene reaction, the thiol-yne reaction involves the radical-mediated addition of a thiol to an alkyne ('yne'). wikipedia.org This reaction is also considered a click reaction and proceeds via a thiyl radical intermediate. wikipedia.orgrsc.org A key feature of the thiol-yne reaction is that it can proceed in two steps. The first addition of a thiol across the triple bond yields a vinyl sulfide. nih.gov This vinyl sulfide can then undergo a second thiol-ene addition with another equivalent of thiol to produce a 1,2-dithioether. wikipedia.org
By controlling the stoichiometry of the thiol and alkyne, the reaction can be directed to favor either the mono-adduct (vinyl sulfide) or the di-adduct (dithioether). wikipedia.orgnih.gov The thiol-yne reaction is a powerful tool in materials science and polymer chemistry for creating highly cross-linked networks and for synthesizing functional materials, as each alkyne group can react with two thiol groups, leading to a higher crosslink density compared to thiol-ene systems. rsc.orgresearchgate.net
Kinetic Studies of Radical Propagation and Chain Transfer Steps
The sulfur-hydrogen bond in thiols is relatively weak, making them highly effective chain transfer agents in radical polymerization and key participants in radical propagation steps. libretexts.orgresearchgate.net In these processes, a growing polymer radical (P•) or another carbon-centered radical abstracts the hydrogen atom from the thiol (R-SH), terminating the original radical chain and generating a new thiyl radical (RS•). wikipedia.org This thiyl radical can then initiate a new polymer chain or participate in other radical reactions. libretexts.orgwikipedia.org The efficiency of this process is quantified by the chain transfer constant (Cₜᵣ), which is the ratio of the rate coefficient for chain transfer (kₜᵣ) to that of propagation (kₚ). bonlab.info
While specific kinetic data for this compound are not extensively documented, its reactivity can be inferred from studies on analogous aromatic and secondary thiols. The key reactions are:
Chain Transfer: P• + RSH --(kₜᵣ)--> PH + RS•
Propagation: RS• + M --> RSM• (where M is a monomer)
Thiols are recognized as one of the most efficient classes of chain transfer agents. researchgate.net The rate of hydrogen atom abstraction by carbon-centered radicals from thiols is very rapid. For instance, rate constants for hydrogen abstraction from thiophenol by various carbon-centered radicals are in the range of 0.8 x 10⁸ to 1.5 x 10⁸ M⁻¹s⁻¹ at 25 °C. libretexts.org The reaction kinetics are often controlled by the ratio of the propagation rate (kₚ) to the chain transfer rate (kₜᵣ). acs.org In many thiol-ene polymerizations, the chain transfer step is the rate-determining step. nih.gov
The structure of this compound, being a secondary benzylic thiol, influences its reactivity. The stability of the resulting thiyl radical is a crucial factor. The presence of the phenyl ring can stabilize the radical through resonance. The electron-donating 4-(2-methylpropyl) substituent would further enhance this stability. In biological systems, such thiol groups can act as chain transfer catalysts, accelerating radical propagation, a process termed prooxidative chain transfer. nih.gov
| Radical Reaction | Reactant Thiol | Interacting Radical | Rate Constant (k) [M⁻¹s⁻¹] |
| H-Abstraction | Thiophenol | Primary Carbon Radical | ~0.8 x 10⁸ |
| H-Abstraction | Thiophenol | Secondary Carbon Radical | ~1.0 x 10⁸ |
| H-Abstraction | Thiophenol | Tertiary Carbon Radical | ~1.5 x 10⁸ |
| H-Abstraction | Alkyl Thiols | Alkoxyl Radicals (Me₃CO•) | ~6.6 x 10⁷ |
| H-Abstraction | Alkyl Thiols | Carbon Radicals (Me₂C•H) | ~6.7 x 10⁶ |
| H-Abstraction | Alkyl Thiols | Peroxyl Radicals (R₂CHOO•) | ~4.2 x 10³ |
This table presents representative rate constants for hydrogen abstraction from thiols by various radicals, illustrating the high reactivity of the S-H bond. Data sourced from multiple kinetic studies. libretexts.orgresearchgate.net
Oxidative Transformations of this compound
Thiols can be readily oxidized to form disulfides, and this reaction is often reversible through a process known as thiol-disulfide exchange. libretexts.org This exchange is a critical reaction in biochemistry, for instance, in defining the three-dimensional structure of proteins through disulfide bridges between cysteine residues. libretexts.orgopenstax.org The reaction involves the attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'), resulting in a new disulfide and a new thiolate.
RSH ⇌ RS⁻ + H⁺ RS⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'S⁻
The equilibrium and kinetics of this reaction are highly dependent on the pH, as the reactive species is the thiolate anion, and on the specific structure of the thiols and disulfides involved. nih.govnih.gov For this compound, this reversible oxidation would yield bis(1-(4-(2-methylpropyl)phenyl)ethyl) disulfide. This process can be initiated by mild oxidizing agents like iodine (I₂) or occur spontaneously in the presence of oxygen. openstax.org The reverse reaction, the reduction of the disulfide back to the thiol, can be achieved using reducing agents like zinc and acid. openstax.org In biological contexts, glutathione (B108866) is a key molecule that participates in these exchange reactions to regulate the redox state of protein thiols. libretexts.orgresearchgate.net
| Reaction Type | Reactants | Products | General Conditions |
| Thiol Oxidation | 2 R-SH | R-S-S-R | Mild Oxidant (e.g., I₂, O₂) |
| Disulfide Reduction | R-S-S-R | 2 R-SH | Reducing Agent (e.g., Zn/H⁺) |
| Thiol-Disulfide Exchange | R-SH + R'-S-S-R' | R-S-S-R' + R'-SH | pH-dependent equilibrium |
This table summarizes the general transformations involved in thiol-disulfide interchange.
Further oxidation of the sulfur atom in this compound can occur, leading to a series of sulfur oxyacids. The oxidation pathway typically proceeds from the thiol to a sulfenic acid (RSOH), then to a sulfinic acid (RSO₂H), and finally to a sulfonic acid (RSO₃H). nih.govresearchgate.net Alternatively, if the thiol is first converted to a sulfide (R-S-R'), stepwise oxidation yields a sulfoxide (B87167) (R₂SO) and then a sulfone (R₂SO₂). libretexts.orgopenstax.org
Strong oxidizing agents are required for these transformations. Hydrogen peroxide (H₂O₂) is a common reagent used for these oxidations. nih.gov The reaction of a sulfide with H₂O₂ at room temperature typically produces a sulfoxide, while further oxidation to the sulfone can be achieved with a stronger oxidizing agent like a peroxyacid. libretexts.orgopenstax.org The complete oxidation of a thiol to a sulfonic acid is generally considered an irreversible process under biological conditions. researchgate.net Computational studies on the oxidation of protein thiols by hydrogen peroxide show that the anionic thiolate is more reactive than the neutral thiol, and the presence of polar molecules can lower the reaction barriers. nih.gov
| Initial Substrate | Oxidation Product | Oxidation State of Sulfur | Typical Reagent(s) |
| Thiol (R-SH) | Sulfenic Acid (R-SOH) | 0 | H₂O₂ |
| Sulfenic Acid (R-SOH) | Sulfinic Acid (R-SO₂H) | +2 | H₂O₂ |
| Sulfinic Acid (R-SO₂H) | Sulfonic Acid (R-SO₃H) | +4 | H₂O₂ |
| Sulfide (R-S-R') | Sulfoxide (R-SO-R') | 0 | H₂O₂ |
| Sulfoxide (R-SO-R') | Sulfone (R-SO₂-R') | +2 | Peroxyacid (e.g., CH₃CO₃H) |
This table outlines the stepwise oxidation of thiols and sulfides to higher oxidation states.
Carbon-Sulfur Bond Forming Reactions Involving this compound
The formation of carbon-sulfur bonds is a cornerstone of organic synthesis, and transition metal catalysis provides an efficient method for achieving this transformation. acs.org Thioethers can be synthesized via the cross-coupling of thiols, such as this compound, with aryl or vinyl halides. Various transition metals, including palladium, copper, nickel, and iron, have been employed to catalyze these reactions. researchgate.netnih.govresearchgate.net
Copper-catalyzed C-S cross-coupling is a widely used method. These reactions often proceed smoothly in polar protic solvents and may not require a ligand. researchgate.net Kinetic studies of copper(I)-catalyzed coupling between thiophenols and aryl iodides suggest that the reaction is sensitive to substituents on both reactants, indicating their involvement in the rate-determining step. researchgate.net More recently, photoinduced copper-catalyzed methods have been developed that allow the reaction to proceed at very low temperatures (e.g., 0 °C or below) without an added ligand, likely proceeding through a single-electron transfer (SET) mechanism. organic-chemistry.org Palladium-catalyzed reactions, first reported by Migita, also represent a powerful tool for constructing C-S bonds. nih.gov
| Catalyst System | Coupling Partners | Key Features |
| Cu(I) salts | Thiol + Aryl Iodide | Can be ligand-free; proceeds in polar protic solvents. researchgate.net |
| Pd(OAc)₂ / Phosphine Ligand | Thiol + Aryl Halide | Powerful and versatile method for thioether synthesis. nih.gov |
| NiBr₂ / Phosphine Ligand | Thiol + Aryl Iodide | Effective for synthesizing diaryl and vinyl aryl sulfides. nih.gov |
| CoI₂(dppe) / Zn | Thiol + Aryl Halide | Utilizes an inexpensive and user-friendly cobalt catalyst. nih.gov |
| Photoinduced CuI | Thiol + Aryl Halide | Proceeds at 0°C or below; ligand-free; involves a radical pathway. organic-chemistry.org |
This table compares various transition metal-based catalytic systems for C-S cross-coupling reactions.
In recent years, significant efforts have been directed towards developing metal-free C-S bond-forming reactions to enhance sustainability and reduce costs. rsc.org These methods often rely on the use of oxidants like peroxides, iodine reagents, or molecular oxygen, or employ electrochemical or photochemical activation. rsc.org
One prominent metal-free approach involves the visible-light-promoted cross-coupling of thiols and aryl halides. nih.gov This reaction can proceed without any transition metal or external photoredox catalyst, potentially through the formation of an electron donor-acceptor (EDA) complex between the electron-rich thiolate anion and the electron-poor aryl halide. nih.gov Another strategy involves the reaction of a thiol with an aryl halide or other electrophile in the presence of a base, sometimes under photochemical conditions, to generate the desired thioether. rsc.orgfrontiersin.org These metal-free methods offer a broad substrate scope and high functional group tolerance, providing a valuable alternative to traditional transition-metal-catalyzed reactions. rsc.orgnih.govfrontiersin.org
| Method | Reagents/Conditions | Mechanism/Key Aspect |
| Oxidative Coupling | Thiol + Arylhydrazine, Rose Bengal, O₂ | Visible-light promoted, photocatalytic. frontiersin.org |
| Base-Promoted Coupling | Thiol + Aryl Halide, Cs₂CO₃ | High-yielding, transition-metal-free route. rsc.org |
| Photo-induced Coupling | Thiol + Aryl Halide, Visible Light | Catalyst-free, proceeds via Electron Donor-Acceptor (EDA) complex. nih.gov |
| Electrochemical Oxidation | Thiol + Arene | Selective oxidative transformation. rsc.org |
This table highlights several modern approaches for metal-free C-S bond formation.
Derivatization Chemistry: Synthesis of Thioethers, Thioesters, and Other Functionalized Organosulfur Compounds from this compound
The thiol functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into a diverse range of other organosulfur compounds. This derivatization is primarily centered around the nucleophilicity of the sulfur atom and its susceptibility to oxidation. Key transformations include the synthesis of thioethers and thioesters, which are significant classes of organosulfur compounds with various applications. jmchemsci.comnih.gov
The conversion of thiols to thioethers, also known as sulfides, involves the formation of a C-S-C bond. jmchemsci.com A common and well-established method for this transformation is the Williamson ether synthesis, adapted for sulfur compounds. This reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then undergoes nucleophilic substitution with an alkyl halide.
Another significant derivatization pathway for this compound is its conversion to thioesters. Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. wikipedia.org They are important intermediates in organic synthesis and are found in various biologically active molecules. researchgate.net The synthesis of thioesters from thiols is typically achieved by acylation reactions.
Synthesis of Thioethers
The synthesis of thioethers from this compound can be accomplished through several synthetic strategies.
Williamson-type Synthesis: This classical method involves the reaction of the corresponding thiolate with an alkyl halide. The reaction proceeds via an SN2 mechanism and is generally effective for primary and some secondary alkyl halides.
Reaction Scheme:
(where R = 1-[4-(2-Methylpropyl)phenyl]ethyl and R'-X is an alkyl halide)
Thiol-ene "Click" Reaction: This modern and highly efficient method involves the radical or base-catalyzed addition of a thiol across a double bond (ene). bohrium.comresearchgate.net The reaction is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups. researchgate.net
Reaction Scheme (Radical-initiated):
(where R = 1-[4-(2-Methylpropyl)phenyl]ethyl and H₂C=CHR' is an alkene)
| Thioether Synthesis Method | Reactants | Typical Conditions | Product Class |
| Williamson-type Synthesis | This compound, Alkyl Halide, Base (e.g., NaH, NaOH) | Polar aprotic solvent (e.g., DMF, THF), Room temperature to reflux | Alkyl Aryl Thioether |
| Thiol-ene "Click" Reaction | This compound, Alkene, Radical Initiator (e.g., AIBN) or Base | UV irradiation or thermal initiation, Solvent-free or in a suitable solvent | Functionalized Alkyl Aryl Thioether |
Synthesis of Thioesters
Thioesters can be readily prepared from this compound through acylation with various acylating agents.
Reaction with Acyl Chlorides: This is a highly efficient method where the thiol reacts with an acyl chloride, often in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
(where R = 1-[4-(2-Methylpropyl)phenyl]ethyl and R'-COCl is an acyl chloride)
Esterification with Carboxylic Acids: Direct condensation of the thiol with a carboxylic acid can be achieved using dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org
Reaction Scheme:
(where R = 1-[4-(2-Methylpropyl)phenyl]ethyl and R'-COOH is a carboxylic acid)
| Thioester Synthesis Method | Reactants | Typical Conditions | Product Class |
| Acylation with Acyl Chlorides | This compound, Acyl Chloride, Base (e.g., Pyridine, Triethylamine) | Aprotic solvent (e.g., CH₂Cl₂, THF), 0 °C to room temperature | Thioester |
| Esterification with Carboxylic Acids | This compound, Carboxylic Acid, Dehydrating Agent (e.g., DCC) | Aprotic solvent (e.g., CH₂Cl₂), Room temperature | Thioester |
Synthesis of Other Functionalized Organosulfur Compounds
Beyond thioethers and thioesters, the thiol group of this compound can be used to synthesize other classes of organosulfur compounds.
Disulfides: Mild oxidation of thiols leads to the formation of disulfides. This is a common reaction for thiols and can be achieved with a variety of oxidizing agents, including iodine and hydrogen peroxide.
Reaction Scheme:
(where R = 1-[4-(2-Methylpropyl)phenyl]ethyl)
Sulfonyl Chlorides: More vigorous oxidation of the thiol can lead to the formation of sulfonic acids, which can then be converted to sulfonyl chlorides, important intermediates in organic synthesis.
| Derivative Class | Synthetic Method | Reactants | Typical Conditions |
| Disulfides | Mild Oxidation | This compound, Oxidizing Agent (e.g., I₂, H₂O₂) | Aqueous or alcoholic solvent, Room temperature |
| Sulfonyl Chlorides | Vigorous Oxidation followed by Chlorination | This compound, Strong Oxidizing Agent (e.g., KMnO₄, HNO₃), Chlorinating Agent (e.g., SOCl₂, PCl₅) | Varies depending on the specific reagents used |
Computational Chemistry and Advanced Theoretical Investigations of 1 4 2 Methylpropyl Phenyl Ethane 1 Thiol
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and bonding characteristics of molecules like 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol. These computational methods provide detailed insights into the behavior of electrons within the molecule, which governs its chemical properties and reactivity.
Density Functional Theory (DFT) Studies on the Thiol Functional Group
Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of sulfur-containing compounds, including aromatic thiols. The accuracy of DFT calculations is highly dependent on the choice of the functional. For instance, studies on the covalent modification of thiols have shown that functionals like PBE and B3LYP may fail to accurately predict certain reaction intermediates due to delocalization errors. anu.edu.aunih.gov In contrast, range-separated DFT functionals, such as ωB97X-D, and those with a high exact-exchange component, like M06-2X, have demonstrated greater accuracy in modeling reactions involving thiols. anu.edu.auacs.org
In the context of this compound, DFT calculations can elucidate the nature of the thiol (-SH) functional group and its interaction with the aromatic ring. A significant interaction observed in aromatic thiols is the S-H/π interaction, where the thiol group interacts favorably with the π-electron system of the phenyl ring. figshare.com This interaction is driven by favorable molecular orbital overlaps, specifically between an aromatic π donor orbital and the S-H σ* acceptor orbital (a π → σ* interaction). figshare.com DFT calculations can quantify the stabilization energy of such interactions. For example, in a model system, the stabilization energy due to the π→σ* molecular orbital interaction was calculated to be 1.91 kcal mol−1. nih.gov
Furthermore, DFT is used to determine various properties of the thiol group, such as bond lengths, bond angles, and vibrational frequencies. researchgate.net For the S-H bond in thiols, a typical length is around 1.338 Å. nih.gov DFT calculations can also predict how the electronic properties of the thiol group are influenced by the substituents on the phenyl ring. The isobutyl group at the para position in this compound, being an electron-donating group, can influence the electron density on the aromatic ring and, consequently, the properties of the thiol group.
| DFT Functional | General Performance for Thiols | Strengths | Weaknesses |
|---|---|---|---|
| PBE | Can fail to predict stable intermediates in some thiol reactions. anu.edu.au | Computationally less expensive. | Prone to delocalization error. anu.edu.aunih.gov |
| B3LYP | Similar to PBE, may inaccurately model certain reaction pathways. anu.edu.auacs.org | Widely used and well-benchmarked for many systems. | Can spuriously stabilize prereaction complexes. anu.edu.au |
| M06-2X | Reasonably accurate for thiol reactions. anu.edu.aunih.gov | Good for non-covalent interactions. | May require a fine integration grid for stable molecular dynamics simulations. anu.edu.au |
| ωB97X-D | Provides good agreement with higher-level methods for thiol additions. acs.org | Corrects for delocalization error through range separation. acs.org | Can be computationally more demanding. |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comyoutube.com The energies and shapes of these orbitals are crucial in determining how a molecule interacts with other chemical species. numberanalytics.com
For this compound, the HOMO would likely be localized on the sulfur atom of the thiol group and the π-system of the phenyl ring, indicating that these are the regions most susceptible to electrophilic attack. The LUMO, on the other hand, would be the lowest energy orbital capable of accepting electrons and would be important in reactions with nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive. numberanalytics.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors, derived from conceptual DFT, include:
Ionization Potential (IP): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (IP + EA) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (IP - EA) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -(IP + EA) / 2).
These descriptors for this compound can be calculated using DFT and provide a quantitative basis for comparing its reactivity with other related compounds. For example, a comparative study on allyl mercaptan and its derivatives used DFT to calculate these descriptors and analyze their reactivity. nih.gov
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| ELUMO | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity and stability. |
| Ionization Potential (IP) | 6.5 | Energy required to remove an electron. |
| Electron Affinity (EA) | 0.8 | Energy released upon gaining an electron. |
| Electronegativity (χ) | 3.65 | Measure of the tendency to attract electrons. |
| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution. |
Note: The values in this table are representative for a simple aromatic thiol and would vary for this compound.
Modeling Reaction Pathways and Transition States for this compound Reactions
Computational chemistry provides powerful tools for modeling the mechanisms of chemical reactions, including those involving thiols. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathways, locate transition states, and calculate important kinetic and thermodynamic parameters.
Elucidation of Stepwise versus Concerted Mechanisms
Many reactions can proceed through either a stepwise mechanism, involving one or more intermediates, or a concerted mechanism, where bond breaking and bond forming occur in a single step. Computational modeling can distinguish between these pathways by searching for intermediates and transition states on the potential energy surface.
For reactions of this compound, such as its addition to an α,β-unsaturated carbonyl compound (a Michael-type addition), computational studies can determine if the reaction proceeds through a stable carbanion intermediate (stepwise) or if the addition and proton transfer steps are concerted. acs.orgnih.gov The nature of the mechanism can be highly dependent on the specific reactants and reaction conditions. For example, in the thio-Michael addition, some DFT functionals erroneously predict a concerted mechanism, while more accurate range-separated functionals correctly identify a stepwise pathway with a carbanion intermediate. acs.org
Similarly, in cycloaddition reactions, computational studies can differentiate between a one-step (3+2) cycloaddition and a two-step mechanism. chemrxiv.org For this compound, this could be relevant in reactions where the thiol or a derivative acts as a dienophile or dipolarophile.
Prediction of Activation Barriers, Rate Constants, and Thermodynamic Parameters
Once the reaction mechanism and the structures of reactants, intermediates, transition states, and products are determined, a wealth of quantitative information can be extracted. The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate.
Computational studies can provide reliable estimates of activation barriers. For instance, in the reaction of thiols with hydroperoxides, DFT calculations have been used to determine the activation energies for various pathways. whiterose.ac.uk The free energy of activation (ΔG‡) is another important parameter that includes entropic effects and is directly related to the reaction rate constant (k) through the transition state theory equation.
Thermodynamic parameters such as the enthalpy of reaction (ΔHrxn) and the free energy of reaction (ΔGrxn) can also be calculated. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under the given conditions. For example, the addition of thiols to Michael acceptors is generally predicted to be thermodynamically favorable. nih.gov
| Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (Ea) | 10 - 20 | The minimum energy required for the reaction to occur. |
| Enthalpy of Activation (ΔH‡) | 9 - 19 | The change in enthalpy in going from reactants to the transition state. |
| Free Energy of Activation (ΔG‡) | 15 - 25 | The change in Gibbs free energy in going from reactants to the transition state; determines the reaction rate. |
| Enthalpy of Reaction (ΔHrxn) | -15 to -25 | The overall enthalpy change of the reaction; negative values indicate an exothermic reaction. |
| Free Energy of Reaction (ΔGrxn) | -10 to -20 | The overall Gibbs free energy change of the reaction; negative values indicate a spontaneous reaction. |
Note: These values are illustrative for a generic thiol addition and would need to be specifically calculated for reactions of this compound.
Conformational Analysis and Stereochemical Investigations using Computational Methods
This compound is a chiral molecule due to the stereocenter at the carbon atom bonded to the thiol group. Computational methods are highly effective for analyzing the conformational preferences and stereochemical properties of such molecules.
Conformational analysis involves identifying the stable conformations (rotamers) of a molecule and determining their relative energies. For this compound, rotations around the C-C and C-S single bonds will give rise to different spatial arrangements of the atoms. Computational methods can systematically explore the potential energy surface with respect to these rotations to locate the energy minima corresponding to stable conformers. The relative energies of these conformers can then be used to determine their populations at a given temperature using the Boltzmann distribution. For substituted ethanes, steric interactions between bulky groups play a significant role in determining the most stable conformations. researchgate.net
For stereochemical investigations, computational methods can be used to predict chiroptical properties such as specific optical rotation (SOR) and electronic circular dichroism (ECD) spectra. nih.gov By calculating these properties for a specific enantiomer (e.g., the R- or S-enantiomer) and comparing the results with experimental data, the absolute configuration of the molecule can be determined. The substituent at the chiral center is expected to adopt an equatorial position in the most stable conformation of similar cyclic systems to minimize steric hindrance. nih.gov While this compound is acyclic, similar principles of minimizing steric interactions will govern its preferred conformations.
Theoretical Spectroscopic Property Predictions to Support Mechanistic Hypotheses
In the investigation of reaction mechanisms and molecular properties, experimental spectroscopy is a cornerstone. However, the interpretation of experimental data can be complex. Computational chemistry offers powerful tools to predict spectroscopic properties, such as vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, providing a theoretical framework that complements and aids in the interpretation of experimental results. For a molecule like this compound, these theoretical predictions are invaluable for confirming its structure, understanding its electronic environment, and supporting hypotheses about its reactive behavior.
Vibrational Frequency Predictions
Theoretical vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using quantum chemical methods, most notably Density Functional Theory (DFT). By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies corresponding to the normal modes of the molecule can be determined.
For this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can predict its IR spectrum. This theoretical spectrum can then be compared with an experimentally obtained spectrum. Such a comparison is crucial for:
Structural Confirmation: Agreement between the predicted and experimental spectra provides strong evidence for the proposed molecular structure.
Vibrational Assignments: Each calculated vibrational mode can be animated and analyzed, allowing for the confident assignment of specific peaks in the experimental spectrum to particular molecular motions (e.g., S-H stretch, C-S stretch, aromatic C-H bending). This is particularly useful for distinguishing between isomers or identifying specific functional groups.
Mechanistic Insights: In studying reactions involving the thiol group, theoretical predictions can show how the vibrational frequencies of key bonds, like the S-H bond, are expected to change upon coordination to a catalyst or formation of a transition state.
The table below provides a hypothetical set of predicted vibrational frequencies for key functional groups in this compound, illustrating the type of data generated from such calculations.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| S-H Stretch | ~2550-2600 | Stretching of the sulfhydryl bond. This is a characteristic peak for thiols. |
| Aromatic C-H Stretch | ~3000-3100 | Stretching of the C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | ~2850-2960 | Asymmetric and symmetric stretching of C-H bonds in the isobutyl and ethyl groups. |
| C=C Aromatic Stretch | ~1450-1600 | In-plane stretching of the carbon-carbon bonds within the phenyl ring. |
| C-S Stretch | ~600-700 | Stretching of the carbon-sulfur bond. |
Chemical Shift Predictions
NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a highly accurate and valuable tool. chemaxon.com The most common method for these calculations is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net
The GIAO-DFT method calculates the isotropic magnetic shielding constants for each nucleus in the molecule. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers and to assign signals in complex spectra unequivocally. nih.govimist.ma
For this compound, theoretical chemical shift predictions can:
Aid in Spectral Assignment: The predicted shifts for each proton and carbon atom can be directly compared to the experimental NMR spectrum, facilitating the assignment of each signal to a specific atom in the molecule.
Resolve Ambiguities: In cases where experimental data is ambiguous (e.g., overlapping signals of aromatic protons), theoretical calculations can provide the necessary resolution.
Probe Electronic Effects: The calculated chemical shifts are sensitive to the electronic environment of the nuclei. This can be used to understand how substituents on the phenyl ring influence the electron distribution and, consequently, the reactivity of the thiol group.
The following tables present hypothetical, yet representative, predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| SH | ~1.5 - 2.0 | d |
| CH (ethanethiol) | ~3.8 - 4.2 | q |
| CH₃ (ethanethiol) | ~1.5 - 1.7 | d |
| Aromatic CH | ~7.1 - 7.4 | m |
| CH₂ (isobutyl) | ~2.4 - 2.6 | d |
| CH (isobutyl) | ~1.8 - 2.0 | m |
| CH₃ (isobutyl) | ~0.9 - 1.0 | d |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Quaternary Aromatic C (ipso-ethanethiol) | ~140 - 145 |
| Quaternary Aromatic C (ipso-isobutyl) | ~140 - 145 |
| Aromatic CH | ~125 - 130 |
| CH (ethanethiol) | ~40 - 45 |
| CH₃ (ethanethiol) | ~20 - 25 |
| CH₂ (isobutyl) | ~45 - 50 |
| CH (isobutyl) | ~30 - 35 |
| CH₃ (isobutyl) | ~20 - 25 |
Advanced Analytical Methodologies in the Research of 1 4 2 Methylpropyl Phenyl Ethane 1 Thiol
High-Resolution Chromatographic Techniques for Reaction Product Profiling
Chromatographic methods are fundamental for separating the target compound from starting materials, byproducts, and intermediates, enabling both qualitative identification and quantitative analysis.
In a typical GC-MS analysis, the compound would be separated on a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms) and then ionized, commonly through electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.
Key fragmentation pathways for 1-[4-(2-methylpropyl)phenyl]ethane-1-thiol are predicted to involve:
Loss of the thiol group (-SH): Cleavage of the C-S bond would lead to a stable benzylic carbocation.
McLafferty-type rearrangements: If applicable, depending on the side chain structure.
Fragmentation of the isobutyl group: Loss of methyl or isopropyl fragments from the side chain is a common pathway for compounds containing this moiety, as seen in the mass spectra of related structures like 4'-isobutylacetophenone. nist.gov
Benzylic cleavage: The bond between the ethyl group and the phenyl ring can cleave, leading to characteristic ions.
Analysis of reaction mixtures can reveal the presence of related volatile species, such as unreacted starting materials or byproducts formed through side reactions like oxidation (disulfide formation) or elimination. nih.govnih.gov
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Predicted Fragment Ion | Interpretation |
| 194 | [C₁₂H₁₈S]⁺ | Molecular Ion (M⁺) |
| 161 | [C₁₂H₁₇]⁺ | Loss of SH radical |
| 133 | [C₁₀H₁₃]⁺ | Loss of C₂H₅S radical |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, loss of C₃H₇ radical |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
High Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification of Synthetic Intermediates and Products
High-Performance Liquid Chromatography (HPLC) is indispensable for monitoring the progress of a reaction and for the purification of non-volatile intermediates and the final product. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. bohrium.com
This approach utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation is based on the differential partitioning of the analytes between the two phases. The aromatic nature and the alkyl side chains of the target molecule give it significant hydrophobicity, leading to good retention on a reversed-phase column.
Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group possesses a strong chromophore that absorbs UV light, typically in the range of 210-270 nm. nih.govnih.gov By injecting aliquots of the reaction mixture at various time points, the consumption of reactants and the formation of the product can be tracked quantitatively. For purification purposes, the analytical method can be scaled up to a preparative HPLC system to isolate the compound of interest in high purity.
Table 2: Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C researchgate.net |
| Detection | UV at 220 nm and 265 nm nih.govnih.gov |
| Injection Volume | 10 µL |
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds, confirming the identity of this compound and any related products.
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum would provide precise information on the chemical environment of all hydrogen atoms. Expected signals include:
Doublets for the aromatic protons on the para-substituted phenyl ring (AA'BB' system).
A quartet for the methine proton (-CH-) of the ethanethiol (B150549) group, coupled to the adjacent methyl group.
A doublet for the methyl protons (-CH₃) of the ethanethiol group.
A doublet for the methylene (B1212753) protons (-CH₂-) of the isobutyl group.
A multiplet for the methine proton (-CH-) of the isobutyl group.
A doublet for the two equivalent methyl groups of the isobutyl group.
A signal for the thiol proton (-SH), which may be a broad singlet and its position can be concentration-dependent. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The number of signals would correspond to the number of chemically non-equivalent carbons.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY identifies proton-proton couplings (e.g., which protons are adjacent), while HSQC correlates protons with their directly attached carbons, allowing for definitive assignment of all ¹H and ¹³C signals.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH (ortho to ethylthiol) | ~7.25 (d) | ~127.0 |
| Aromatic CH (ortho to isobutyl) | ~7.10 (d) | ~129.5 |
| Aromatic C (ipso, ethylthiol) | - | ~143.0 |
| Aromatic C (ipso, isobutyl) | - | ~140.0 |
| Ethanethiol CH | ~4.10 (q) | ~40.0 |
| Ethanethiol CH₃ | ~1.60 (d) | ~24.0 |
| Thiol SH | 1.5 - 2.5 (s, broad) | - |
| Isobutyl CH₂ | ~2.45 (d) | ~45.0 |
| Isobutyl CH | ~1.85 (m) | ~30.0 |
| Isobutyl CH₃ | ~0.90 (d) | ~22.5 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI) or other soft ionization techniques, provides an extremely accurate mass measurement of the molecular ion. researchgate.net This allows for the determination of the elemental formula of the compound, as the measured mass can be distinguished from other potential formulas with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can be used to study fragmentation pathways in detail. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), high-resolution fragment ion masses can be obtained. This allows for the unambiguous determination of the elemental composition of each fragment, providing strong evidence for proposed fragmentation mechanisms and confirming the connectivity of the molecule. mdpi.comwvu.edu
Vibrational spectroscopy techniques like Infrared (IR) and Raman are quick and effective methods for identifying key functional groups and tracking the progress of a reaction.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. For this compound, key expected peaks include:
A weak S-H stretching band around 2550-2600 cm⁻¹. The weakness of this peak is a known characteristic. rsc.org
Strong C-H stretching bands for the alkyl groups just below 3000 cm⁻¹ and for the aromatic ring just above 3000 cm⁻¹.
C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.
A C-S stretching band, which is typically weak and appears in the fingerprint region (700-600 cm⁻¹).
Table 4: Key Vibrational Spectroscopy Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Type |
| S-H | 2550-2600 (weak) | 2550-2600 (medium) | Stretch |
| Aromatic C-H | 3000-3100 (medium) | 3000-3100 (strong) | Stretch |
| Aliphatic C-H | 2850-2970 (strong) | 2850-2970 (strong) | Stretch |
| Aromatic C=C | 1450-1600 (medium) | 1450-1600 (strong) | Stretch |
| C-S | 600-700 (weak) | 600-700 (strong) | Stretch |
In-Situ Spectroscopic Investigations of this compound Remain a Developing Field
Extensive literature searches for in-situ spectroscopic studies focused specifically on the real-time kinetics and mechanistic investigations of this compound have not yielded specific research dedicated to this compound. While advanced analytical methodologies employing in-situ spectroscopic techniques are crucial for understanding reaction dynamics, the scientific community has yet to publish detailed applications of these methods to this compound.
General advancements in chemical research have demonstrated the power of in-situ spectroscopy for monitoring a variety of thiol-related reactions. Techniques such as Nuclear Magnetic Resonance (NMR) and Fluorine-19 NMR have been effectively used to observe reactive intermediates and elucidate reaction pathways for other thiol compounds in real-time. For instance, "in-situ" LED UV illumination NMR spectroscopy has been successfully applied to monitor thiol-ene coupling reactions, providing insights into photochemical kinetics. Similarly, ¹⁹F NMR has enabled the direct observation of intermediates in the oxidation reactions of specialized, sterically-hindered thiols.
These methodologies represent the state-of-the-art for studying complex chemical transformations. However, the application of such sophisticated techniques to probe the specific kinetic and mechanistic details of reactions involving this compound is not yet documented in publicly available research. Consequently, a detailed discussion, including data tables and specific research findings as requested, cannot be provided at this time. Future research may yet explore this specific area, which would then allow for a comprehensive analysis as outlined.
Applications and Research Frontiers in Thiol Chemistry with Structural Relevance to 1 4 2 Methylpropyl Phenyl Ethane 1 Thiol
Contributions to Polymer and Materials Science
The thiol functional group is a versatile tool in polymer and materials science, primarily due to its participation in highly efficient "click" reactions. The specific structure of 1-[4-(2-methylpropyl)phenyl]ethane-1-thiol, with its secondary and sterically hindered nature, can impart unique properties to the resulting polymers and materials.
Design and Synthesis of Thiol-Functionalized Poly(thioether)s and Other Polymers
Poly(thioether)s are a class of polymers known for their high refractive index, good thermal stability, and excellent optical transparency. The incorporation of the this compound moiety into poly(thioether) backbones can be achieved through several polymerization techniques, most notably thiol-ene and thiol-yne polymerizations. These radical-mediated reactions are characterized by their high efficiency, tolerance to a wide range of functional groups, and mild reaction conditions. rsc.orgrsc.org
The polymerization of multifunctional monomers derived from this compound with various 'ene' or 'yne' compounds can lead to the formation of linear, branched, or cross-linked poly(thioether)s. nih.govresearchgate.net The isobutylphenyl group would contribute to the polymer's hydrophobicity and could influence its solubility and thermal properties. Furthermore, the secondary nature of the thiol group, while potentially less reactive than a primary thiol due to steric hindrance, can still participate effectively in these click reactions, sometimes offering better control over the polymerization process. nih.gov Research has shown that even with steric hindrance, thiol-ene and thiol-yne reactions can proceed rapidly and overcome activation barriers. nih.gov
Beyond poly(thioether)s, this thiol can be used to functionalize other polymer backbones. For instance, it can be grafted onto polymers containing reactive groups like epoxides or halides, introducing the unique properties of the aryl alkyl thiol moiety. nih.gov
Table 1: Comparison of Polymerization Methods for Thiol-Functionalized Polymers
| Polymerization Method | Monomers | Key Advantages | Potential Influence of this compound Structure |
| Thiol-ene Polymerization | Multifunctional thiols and enes | High efficiency, mild conditions, low shrinkage | Steric hindrance may influence reaction kinetics; aryl group enhances refractive index |
| Thiol-yne Polymerization | Multifunctional thiols and ynes | Higher crosslink density, tunable properties | Can create highly cross-linked networks with enhanced thermal stability |
| Thiol-epoxy Polymerization | Multifunctional thiols and epoxides | Forms β-hydroxy thioethers, good adhesion | Secondary thiol reactivity needs to be considered for catalyst and reaction condition selection |
| Post-polymerization Modification | Polymers with reactive sites and the thiol | Versatile for functionalizing existing polymers | Allows for precise incorporation of the thiol moiety onto various polymer scaffolds |
Fabrication of Advanced Materials (e.g., coatings, composites, hydrogels) via Thiol-Based Click Chemistry
Thiol-based click chemistry is a powerful tool for the fabrication of advanced materials with tailored properties. The high efficiency and orthogonality of these reactions allow for the creation of well-defined networks under benign conditions, making them ideal for applications in coatings, composites, and hydrogels. nih.govrsc.org
Coatings: The this compound moiety can be incorporated into protective and functional coatings. Thiol-ene chemistry, often photoinitiated, provides a rapid and efficient method for curing, leading to highly cross-linked and durable films. bohrium.com The aromatic ring and isobutyl group would enhance the hydrophobicity and potentially the refractive index of the coating, making it suitable for optical applications.
Composites: In composite materials, thiols can act as coupling agents to improve the interface between fillers and the polymer matrix. The reactivity of the thiol group allows for covalent bonding to the filler surface (e.g., silica (B1680970) or carbon nanotubes functionalized with 'ene' groups), while the rest of the molecule can be integrated into the polymer matrix, leading to enhanced mechanical and thermal properties.
Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Thiol-ene click chemistry is widely used for the formation of biocompatible hydrogels for applications in tissue engineering and drug delivery. researchgate.netnih.gov While the hydrophobic nature of this compound might seem counterintuitive for hydrogel formation, its incorporation in controlled amounts could be used to tune the swelling behavior, mechanical properties, and drug release kinetics of the hydrogel. nih.gov The steric hindrance of the secondary thiol could also be exploited to control the cross-linking density and, consequently, the mesh size of the hydrogel network. nih.gov
Integration of Aryl Alkyl Thiol Moieties into Complex Organic Scaffolds
The unique structural features of this compound make it an interesting building block for the synthesis of complex organic molecules. Its secondary thiol group, attached to a chiral center and a substituted aromatic ring, offers opportunities for stereoselective transformations and the introduction of specific functionalities.
Multi-Component Reactions and Cascade Processes Involving Secondary Aryl Thiols
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.netnih.gov Thiols are excellent nucleophiles and have been successfully employed in various MCRs. The reactivity of a secondary aryl thiol like this compound can be harnessed in MCRs to construct diverse molecular scaffolds. For example, in a Passerini-type three-component reaction, the thiol could act as the nucleophile to generate functionalized (meth)acrylate monomers for subsequent polymerization. rsc.org
Cascade reactions, where a single transformation triggers a series of subsequent bond-forming events, are another elegant approach to building molecular complexity. organic-chemistry.orgnih.gov The thiol group can initiate cascade sequences through Michael additions or other nucleophilic attacks. A photoredox-catalyzed cascade cyclization of 1,6-enynes with thiols, for instance, allows for the rapid construction of sulfur-containing polycyclic derivatives. rsc.orgresearchgate.net The specific stereochemistry and electronic properties of this compound could influence the stereochemical outcome and efficiency of such cascade processes.
Table 2: Examples of Multi-Component and Cascade Reactions with Potential Relevance
| Reaction Type | Reactants | Product Type | Potential Role of this compound |
| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea (B124793) | Dihydropyrimidinone/-thione | Can potentially be modified to incorporate the thiol as a nucleophile |
| Ugi Reaction | Aldehyde/ketone, amine, isocyanide, carboxylic acid | α-Acylamino amide | Thiol-containing starting materials could lead to functionalized peptide mimics |
| Thiol-Michael-Aldol Cascade | 2-Mercaptobenzaldehyde, cinnamate (B1238496) esters | 2H-Thiochromene-3-carboxylates | The thiol could participate in Michael addition to initiate the cascade |
| Photoredox-catalyzed [2+2+1] Cyclization | 1,6-enynes, thiols | Sulfur-containing polycycles | The secondary aryl thiol could act as the sulfur source in the cyclization |
Synthetic Strategies for Incorporating the this compound Moiety into Novel Molecular Architectures
The synthesis of molecules containing the this compound moiety can be achieved through various synthetic strategies. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to form C-S bonds. organic-chemistry.org For instance, aryl halides can be coupled with the thiol in the presence of a suitable catalyst (e.g., palladium, copper, or nickel) to form aryl sulfides. bohrium.comorganic-chemistry.orgresearchgate.net
Visible-light photoredox catalysis has also emerged as a mild and efficient method for C-S bond formation. nih.gov This approach can be used to couple the thiol with various partners under gentle conditions, tolerating a wide range of functional groups. Furthermore, expedient methods for the synthesis of alkyl and aryl thioethers using xanthates as thiol-free reagents have been developed, which could be adapted for the synthesis of derivatives of the target compound. mdpi.com
Development of Novel Catalytic Systems for Thiol-Based Transformations
The unique electronic and steric properties of this compound suggest its potential use in the development of novel catalytic systems. The thiol group can coordinate to metal centers, and the surrounding molecular framework can influence the catalytic activity and selectivity.
Transition-metal complexes bearing thiol-containing ligands are employed in a variety of catalytic transformations. The isobutylphenyl group could provide a specific steric and electronic environment around the metal center, potentially leading to catalysts with unique reactivity or selectivity. For example, phosphine-catalyzed enantioselective additions of aryl thiols to allenoates have been developed for the synthesis of chiral aryl alkyl sulfides. mit.edu A chiral ligand derived from this compound could be explored in similar asymmetric transformations.
Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly growing field. Thiols and their derivatives can act as organocatalysts in various reactions. The specific structure of this compound could be advantageous in designing new organocatalysts for reactions such as Michael additions or aldol (B89426) reactions.
The development of catalysts for the synthesis of aryl thiols and their derivatives is also an active area of research. nih.govorganic-chemistry.org Understanding the reactivity of sterically hindered secondary aryl thiols like the one is crucial for designing efficient catalytic systems for their synthesis and subsequent transformations. researchgate.netresearchgate.net
Exploration of Supramolecular Assemblies and Self-Assembled Monolayers Featuring Thiol Interactions
The thiol group (–SH), a sulfur analog of the alcohol group, plays a significant role in the fields of materials science and biochemistry, largely due to its unique bonding capabilities. nih.govrsc.org Its interactions are foundational to the construction of complex, ordered molecular structures through both supramolecular assembly in the solid state and the formation of self-assembled monolayers (SAMs) on various substrates. The specific architecture of a thiol-containing molecule, such as this compound, dictates the nature and efficacy of these interactions, influencing the resulting structure and properties of the assembly. The interplay between the thiol headgroup, the molecular backbone, and terminal functional groups governs the formation of these highly organized systems.
Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. taylorandfrancis.com In the context of thiol chemistry, these interactions, while sometimes weak, are directional and specific, enabling the formation of well-defined architectures. The thiol group can participate in several key interactions that are relevant to the structure of this compound.
Hydrogen Bonding: The thiol group is a weak hydrogen bond (HB) donor due to the relatively low electronegativity of sulfur compared to oxygen or nitrogen. nih.govrsc.org However, it can also act as a moderate hydrogen bond acceptor. Despite their weakness, these interactions are directional and play a role in the solid-state packing of molecules. nih.govrsc.org Recent studies using advanced crystallographic techniques have characterized these weak thiol hydrogen bonds, revealing interaction energies in the range of -3 to -15 kJ mol⁻¹ and specific geometries, with S–H⋯X angles typically between 146–164°. rsc.org
π–π Interactions: The presence of the phenyl group introduces the possibility of π–π stacking interactions. These occur when aromatic rings align parallel to each other, contributing to the ordering and stability of the supramolecular structure. The geometry of the stacking (e.g., face-to-face or offset) is influenced by the other substituents on the ring.
Metal-Thiolate Coordination: The deprotonated form of a thiol, the thiolate anion (R–S⁻), is a potent ligand for metal ions. wikipedia.org This interaction can lead to the formation of highly stable coordination polymers and networks, which are a class of supramolecular assemblies with applications in catalysis and materials science.
| Interaction Type | Description | Typical Energy Range | Relevance to this compound |
|---|---|---|---|
| Thiol Hydrogen Bonding | Weak, directional interaction where the S-H group acts as a donor or the sulfur atom as an acceptor. nih.govrsc.org | 3–15 kJ/mol rsc.org | Contributes to the specific packing arrangement in the solid state. |
| Van der Waals Forces | Non-specific attractive forces between molecules, significant in close-packed structures. rsc.org | Variable, depends on surface area | Stabilizes the assembly via interactions involving the isobutyl and phenyl groups. |
| π–π Stacking | Attractive interaction between aromatic rings. | 5–50 kJ/mol | Promotes ordered packing through interactions between phenyl groups. |
| Metal-Thiolate Coordination | Strong interaction between a deprotonated thiol (thiolate) and a metal center. wikipedia.org | >150 kJ/mol | Can form robust coordination networks if metal ions are present. |
Self-assembled monolayers (SAMs) represent a specific and highly studied class of supramolecular assembly where molecules spontaneously organize into a two-dimensional, ordered layer on a solid substrate. Thiol-based SAMs, particularly on gold surfaces, are a cornerstone of nanotechnology and surface science due to their ease of preparation and the stable, well-defined surfaces they create. rsc.org
The formation of a thiol SAM is driven by two primary forces:
Molecule-Substrate Interaction: A strong, semi-covalent bond forms between the sulfur atom of the thiol headgroup and the metal substrate. The sulfur-gold interaction is particularly robust, with a bond strength of approximately 45 kcal/mol (around 188 kJ/mol). This initial chemisorption is the primary driving force for assembly.
Intermolecular Interactions: Weaker van der Waals forces between the molecular backbones of adjacent thiol molecules provide a secondary driving force that promotes dense packing and ordering within the monolayer. rsc.org For simple alkanethiols, these interactions cause the alkyl chains to tilt at an angle (typically ~30° from the surface normal on gold) to maximize contact and minimize surface energy.
The specific molecular structure of the thiol adsorbate is critical in determining the final structure and properties of the SAM. In the case of this compound, its distinct structural components would lead to a unique monolayer architecture compared to commonly studied linear alkanethiols or simple arenethiols.
Thiol Headgroup: The ethanethiol (B150549) portion provides the sulfur atom that anchors the molecule to the substrate surface.
Aromatic Backbone: The phenyl group introduces rigidity and the potential for π–π interactions between adjacent molecules, which can influence the packing arrangement. Unlike the flexible chains of alkanethiols, aromatic SAMs often exhibit different packing motifs and orientations. acs.org
Bulky Tail Group: The 4-(2-methylpropyl) or isobutyl group is a branched, sterically demanding tail group. This bulkiness will likely prevent the formation of the classic, densely packed (√3 × √3)R30° structure seen with long-chain alkanethiols. The steric hindrance would necessitate a larger footprint per molecule on the surface, potentially leading to a lower packing density or a significantly different tilt angle to accommodate the bulky ends.
| Thiol Type | Key Structural Features | Dominant Intermolecular Forces | Expected SAM Structure |
|---|---|---|---|
| Linear Alkanethiol (e.g., Dodecanethiol) | Long, flexible alkyl chain | Van der Waals | Highly ordered, densely packed, tilted chains (~30° on Au). |
| Simple Arenethiol (e.g., Benzenethiol) | Rigid aromatic ring | Van der Waals, π–π stacking | Ordered packing influenced by ring-ring interactions; different tilt and packing from alkanethiols. rsc.org |
| This compound | Rigid aromatic ring, bulky/branched alkyl tail group | Van der Waals, π–π stacking, Steric Hindrance | Ordered structure influenced by both π–π stacking and significant steric repulsion from isobutyl groups, likely resulting in a less dense packing and a complex tilt angle. |
Q & A
Q. What strategies ensure rigorous data presentation when reporting contradictory results in spectroscopic studies?
- Methodological Answer :
- Transparency : Include raw spectra and processing parameters (e.g., baseline correction methods).
- Comparative Tables : Highlight conflicting peaks/shifts with annotations for possible artifacts (e.g., solvent interference).
- Uncertainty Quantification : Report confidence intervals for integrated peak areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
